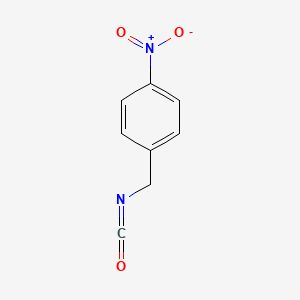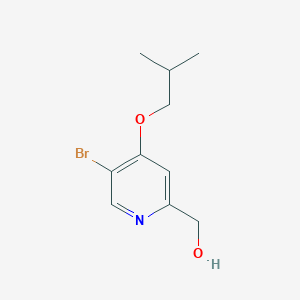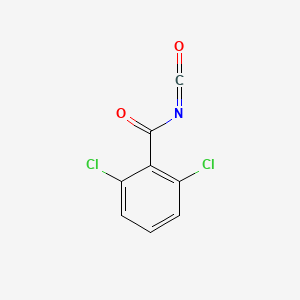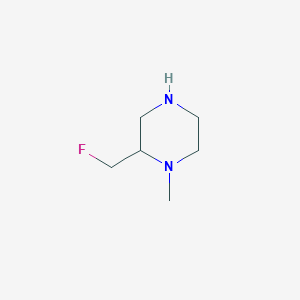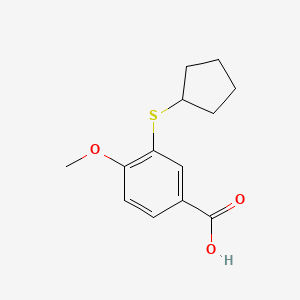
3-(Cyclopentylthio)-4-methoxybenzoic acid
描述
3-(Cyclopentylthio)-4-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a cyclopentylthio group and a methoxy group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopentylthio)-4-methoxybenzoic acid typically involves the introduction of the cyclopentylthio group and the methoxy group onto the benzene ring. One common method involves the reaction of 4-methoxybenzoic acid with cyclopentylthiol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
3-(Cyclopentylthio)-4-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyclopentylthio group to a thiol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the reagents used.
科学研究应用
3-(Cyclopentylthio)-4-methoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(Cyclopentylthio)-4-methoxybenzoic acid involves its interaction with specific molecular targets. The cyclopentylthio group can interact with enzymes or receptors, modulating their activity. The methoxy group may also play a role in enhancing the compound’s binding affinity and specificity. The exact pathways and molecular targets are subjects of ongoing research .
相似化合物的比较
Similar Compounds
4-Methoxybenzoic acid: Lacks the cyclopentylthio group, making it less versatile in certain chemical reactions.
Cyclopentylthiobenzoic acid: Lacks the methoxy group, which may affect its biological activity and chemical properties.
Uniqueness
3-(Cyclopentylthio)-4-methoxybenzoic acid is unique due to the presence of both the cyclopentylthio and methoxy groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications .
属性
分子式 |
C13H16O3S |
|---|---|
分子量 |
252.33 g/mol |
IUPAC 名称 |
3-cyclopentylsulfanyl-4-methoxybenzoic acid |
InChI |
InChI=1S/C13H16O3S/c1-16-11-7-6-9(13(14)15)8-12(11)17-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,14,15) |
InChI 键 |
CCEVWVLRVVSNCZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C(=O)O)SC2CCCC2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
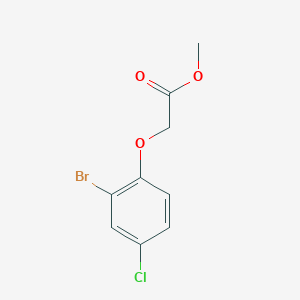
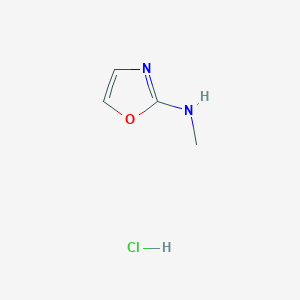
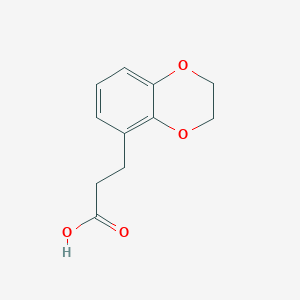
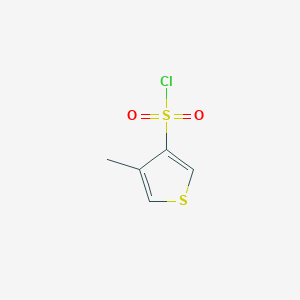
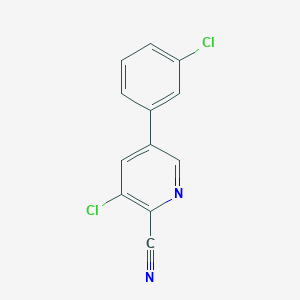

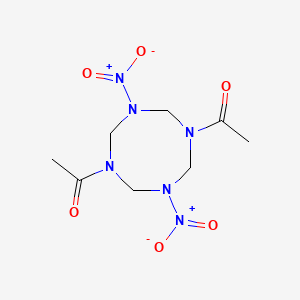
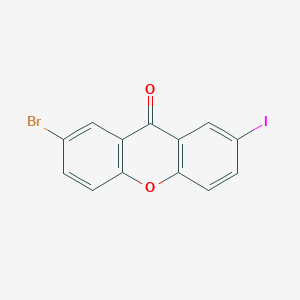
![2'-Fluoro-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8717119.png)
![4-Chloro-2-[(4-methylpiperazin-1-yl)amino]-1-nitrobenzene](/img/structure/B8717127.png)
